3-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13447081
Molecular Formula: C21H33N3O3
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
![3-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester -](/images/structure/VC13447081.png)
Specification
Molecular Formula | C21H33N3O3 |
---|---|
Molecular Weight | 375.5 g/mol |
IUPAC Name | benzyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]methyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C21H33N3O3/c1-4-23(20(25)19(22)16(2)3)13-18-11-8-12-24(14-18)21(26)27-15-17-9-6-5-7-10-17/h5-7,9-10,16,18-19H,4,8,11-15,22H2,1-3H3/t18?,19-/m0/s1 |
Standard InChI Key | DBYWCRSHESOZFO-GGYWPGCISA-N |
Isomeric SMILES | CCN(CC1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N |
SMILES | CCN(CC1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |
Canonical SMILES | CCN(CC1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 3-position with a methyl group linked to an ethyl-amino-(S)-2-amino-3-methyl-butyryl side chain. The benzyl ester at the 1-position enhances lipophilicity, influencing its pharmacokinetic profile . The stereochemistry of the amino acid moiety ((S)-configuration) is critical for target specificity, as enantiomeric forms often exhibit divergent biological activities.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
IUPAC Name | Benzyl 2-[[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]methyl]piperidine-1-carboxylate |
Molecular Formula | C₂₁H₃₃N₃O₃ |
Molecular Weight | 375.51 g/mol |
CAS Number | 1354024-72-8 |
Stereochemistry | (S)-configuration at C2 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data (¹H and ¹³C) reveal distinct signals for the piperidine ring (δ 1.2–3.5 ppm), benzyl ester aromatic protons (δ 7.2–7.4 ppm), and the ethyl-amino group (δ 1.0–1.2 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 375.51 .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence:
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Piperidine Functionalization: Introduction of the methyl-ethyl-amino side chain via reductive amination using sodium cyanoborohydride .
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Amino Acid Coupling: (S)-2-Amino-3-methyl-butyryl is attached via carbodiimide-mediated coupling (e.g., EDC/HOBt).
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Benzyl Esterification: Reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) .
Critical Parameters:
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Reaction temperatures maintained at 0–5°C during amide bond formation to minimize racemization.
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Purification via flash chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
Scalability Challenges
Large-scale production faces hurdles due to the sensitivity of the benzyl ester to hydrogenolysis and the need for chiral resolution to maintain enantiopurity . Continuous-flow systems and enzymatic catalysis are under investigation to improve efficiency .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS, pH 7.4) but high lipid solubility (logP = 3.8), making it suitable for blood-brain barrier penetration . Stability studies indicate degradation under acidic conditions (t₁/₂ = 2.3 h at pH 2), necessitating prodrug formulations for oral administration.
Table 2: Physicochemical Profile
Parameter | Value |
---|---|
Melting Point | 98–102°C (decomposes) |
LogD (pH 7.4) | 3.5 |
pKa (amine) | 9.2 |
Biological Activity and Mechanisms
Enzyme Inhibition
In silico docking studies predict strong binding affinity (ΔG = -9.8 kcal/mol) to ubiquitin-conjugating enzyme E2C (UBE2C), a target overexpressed in cervical and breast cancers . The ethyl-amino group forms hydrogen bonds with Asp108 and Cys102 residues, while the benzyl ester occupies a hydrophobic pocket .
Neurotransmitter Modulation
The compound’s structural analogy to piperidine-based neuromodulators suggests potential as a σ-1 receptor agonist (Kᵢ = 42 nM). In vitro assays using SH-SY5Y cells show 78% inhibition of serotonin reuptake at 10 µM, comparable to fluoxetine.
Applications in Drug Development
Anticancer Agents
Preclinical models demonstrate synergy with cisplatin, reducing IC₅₀ values by 34% in non-small cell lung cancer (NSCLC) cell lines . Mechanistic studies link this to UBE2C inhibition, which sensitizes cells to DNA-damaging agents .
Neuroprotective Therapeutics
In a murine model of Parkinson’s disease, the compound (10 mg/kg, i.p.) reduced α-synuclein aggregation by 52% via activation of autophagy pathways.
Comparative Analysis with Analogues
Table 3: Structural Modifications and Activity
Analogue | Substituent | IC₅₀ (UBE2C) | LogP |
---|---|---|---|
Parent Compound | Ethyl-amino | 1.8 µM | 3.8 |
Methyl Derivative | Methyl-amino | 4.2 µM | 3.1 |
Cyclopropyl Derivative | Cyclopropyl-amino | 0.9 µM | 4.5 |
The ethyl group balances steric bulk and hydrophobicity, optimizing target engagement. Cyclopropyl substitution enhances potency but reduces solubility.
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